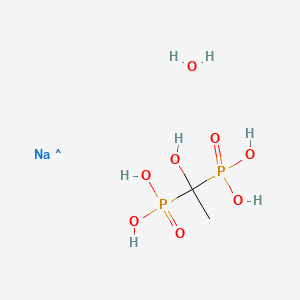
12-Ursene-3b,16b-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brein is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a synthetic molecule known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Brein typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a precursor molecule with a specific reagent under controlled conditions. For instance, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents .
Industrial Production Methods
Industrial production of Brein is designed to be efficient and scalable. The process involves the use of large-scale reactors where the precursor molecules are subjected to specific reaction conditions, such as temperature and pressure, to yield Brein in high purity and yield. The preparation method is optimized for simplicity and ease of implementation, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Brein undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups within the molecule that interact with different reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving Brein include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of Brein depend on the type of reaction and the reagents used. For example, oxidation of Brein may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学的研究の応用
Brein has a wide range of applications in scientific research:
Chemistry: In chemistry, Brein is used as a reagent in various synthetic pathways to create complex molecules. Its stability and reactivity make it an ideal candidate for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, Brein is used to study cellular processes and molecular interactions. It can act as a probe to investigate the function of specific proteins or pathways.
Medicine: In medicine, Brein has potential therapeutic applications. It is being explored for its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: In industrial applications, Brein is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Brein involves its interaction with specific molecular targets within cells. These interactions can modulate various cellular pathways, leading to changes in cellular function. For example, Brein may bind to a specific protein, altering its activity and thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which Brein is used .
類似化合物との比較
Brein can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as triazolo ring compounds and benzene ring-containing compounds share some structural similarities with Brein
Uniqueness: What sets Brein apart is its specific reactivity and stability under various conditions.
特性
CAS番号 |
31575-82-3 |
|---|---|
分子式 |
C30H50O2 |
分子量 |
442.7 g/mol |
IUPAC名 |
4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8-diol |
InChI |
InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h9,18-19,21-25,31-32H,10-17H2,1-8H3 |
InChIキー |
VJFLMYRRJUWADI-UHFFFAOYSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)O)C |
正規SMILES |
CC1CCC2(C(CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)O)C |
melting_point |
221-222 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)
![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088403.png)
![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
![methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14088422.png)


![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088442.png)
![3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol](/img/structure/B14088443.png)



![N'~1~,N'~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide](/img/structure/B14088457.png)
